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molecular formula C10H6N2O4 B8779480 5-nitroquinoline-4-carboxylic Acid CAS No. 157915-10-1

5-nitroquinoline-4-carboxylic Acid

Cat. No. B8779480
M. Wt: 218.17 g/mol
InChI Key: IUPRIJZNXWHBKH-UHFFFAOYSA-N
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Patent
US09102688B2

Procedure details

In a similar fashion using route 11 general procedure 15, 4-carboxyquinoline (1.6 g, 9.0 mmol) in conc. H2SO4 (3 ml) and fuming HNO3/conc. H2SO4 (1:1; 6 ml) to give the title compound and 4-carboxy-5-nitroquinoline (2.1 g, 106%) which was used in the next step without further purification.
Quantity
1.6 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
3 mL
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[C:1]([C:4]1[C:13]2[C:8](=[CH:9][CH:10]=[CH:11][CH:12]=2)[N:7]=[CH:6][CH:5]=1)([OH:3])=[O:2].[N+:14]([O-:17])([OH:16])=[O:15].[OH:18][S:19]([OH:22])(=[O:21])=[O:20]>>[OH:21][S:19]([OH:22])(=[O:20])=[O:18].[C:1]([C:4]1[C:13]2[C:8](=[C:9]([N+:14]([O-:16])=[O:15])[CH:10]=[CH:11][CH:12]=2)[N:7]=[CH:6][CH:5]=1)([OH:3])=[O:2].[C:1]([C:4]1[C:13]2[C:8](=[CH:9][CH:10]=[CH:11][C:12]=2[N+:14]([O-:17])=[O:15])[N:7]=[CH:6][CH:5]=1)([OH:3])=[O:2]

Inputs

Step One
Name
Quantity
1.6 g
Type
reactant
Smiles
C(=O)(O)C1=CC=NC2=CC=CC=C12
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[N+](=O)(O)[O-]
Step Three
Name
Quantity
3 mL
Type
reactant
Smiles
OS(=O)(=O)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
OS(=O)(=O)O
Measurements
Type Value Analysis
AMOUNT: VOLUME 6 mL
Name
Type
product
Smiles
C(=O)(O)C1=CC=NC2=C(C=CC=C12)[N+](=O)[O-]
Name
Type
product
Smiles
C(=O)(O)C1=CC=NC2=CC=CC(=C12)[N+](=O)[O-]
Measurements
Type Value Analysis
AMOUNT: MASS 2.1 g
YIELD: PERCENTYIELD 106%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US09102688B2

Procedure details

In a similar fashion using route 11 general procedure 15, 4-carboxyquinoline (1.6 g, 9.0 mmol) in conc. H2SO4 (3 ml) and fuming HNO3/conc. H2SO4 (1:1; 6 ml) to give the title compound and 4-carboxy-5-nitroquinoline (2.1 g, 106%) which was used in the next step without further purification.
Quantity
1.6 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
3 mL
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[C:1]([C:4]1[C:13]2[C:8](=[CH:9][CH:10]=[CH:11][CH:12]=2)[N:7]=[CH:6][CH:5]=1)([OH:3])=[O:2].[N+:14]([O-:17])([OH:16])=[O:15].[OH:18][S:19]([OH:22])(=[O:21])=[O:20]>>[OH:21][S:19]([OH:22])(=[O:20])=[O:18].[C:1]([C:4]1[C:13]2[C:8](=[C:9]([N+:14]([O-:16])=[O:15])[CH:10]=[CH:11][CH:12]=2)[N:7]=[CH:6][CH:5]=1)([OH:3])=[O:2].[C:1]([C:4]1[C:13]2[C:8](=[CH:9][CH:10]=[CH:11][C:12]=2[N+:14]([O-:17])=[O:15])[N:7]=[CH:6][CH:5]=1)([OH:3])=[O:2]

Inputs

Step One
Name
Quantity
1.6 g
Type
reactant
Smiles
C(=O)(O)C1=CC=NC2=CC=CC=C12
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[N+](=O)(O)[O-]
Step Three
Name
Quantity
3 mL
Type
reactant
Smiles
OS(=O)(=O)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
OS(=O)(=O)O
Measurements
Type Value Analysis
AMOUNT: VOLUME 6 mL
Name
Type
product
Smiles
C(=O)(O)C1=CC=NC2=C(C=CC=C12)[N+](=O)[O-]
Name
Type
product
Smiles
C(=O)(O)C1=CC=NC2=CC=CC(=C12)[N+](=O)[O-]
Measurements
Type Value Analysis
AMOUNT: MASS 2.1 g
YIELD: PERCENTYIELD 106%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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